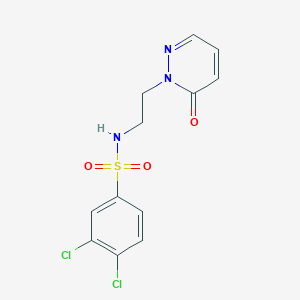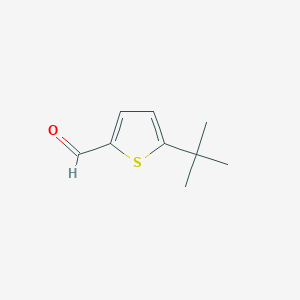
3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that combines several functional groups, including sulfonamide, pyridazinone, and aromatic chlorides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The starting materials often include 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The reaction conditions may require the presence of a base such as triethylamine or sodium hydride to facilitate nucleophilic substitution.
Step 1: Preparation of Intermediate
React 3,4-dichlorobenzene sulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base.
Solvent: Typically, anhydrous solvents like dichloromethane.
Temperature: Controlled to prevent decomposition, usually around room temperature or slightly elevated.
Step 2: Final Coupling
The intermediate product is then coupled with an ethylenediamine derivative.
Solvent: Often a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction may need to be carried out under reflux to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: : Capable of handling the exothermic nature of these reactions.
Continuous flow systems: : To increase the efficiency and safety of the process.
Purification techniques: : Such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: : Particularly at the sulfonamide group.
Oxidation and Reduction: : These reactions may modify the pyridazinone ring, impacting its electronic properties.
Aromatic Substitution: : Chlorine atoms on the benzene ring can be replaced through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Alkyl or aryl halides in the presence of a strong base like potassium tert-butoxide.
Major Products Formed
Oxidation Products: : Modified pyridazinone derivatives.
Reduction Products: : Reduced sulfonamide or pyridazinone groups.
Substitution Products: : New aromatic compounds with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : As a ligand in organometallic complexes for catalysis.
Analytical Chemistry: : For developing new reagents and sensors.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes involved in disease pathways.
Drug Design: : As a lead compound for developing new pharmaceuticals.
Medicine
Antibacterial and Antifungal Agents: : Exploring its efficacy in combating microbial infections.
Cancer Research: : Studying its potential to inhibit cancer cell growth through specific molecular pathways.
Industry
Polymer Chemistry: : Used in the synthesis of high-performance polymers.
Material Science: : In the development of novel materials with unique properties.
Mecanismo De Acción
Molecular Targets
The compound targets specific enzymes or receptors, interfering with their normal function.
Enzyme Inhibition: : By mimicking the substrate or binding to the active site.
Pathways Involved
Signal Transduction Pathways: : Modulation of specific signaling cascades.
Metabolic Pathways: : Altering the metabolism of cells, particularly in microorganisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide Derivatives: : Known for their antibacterial properties.
Pyridazinone Compounds: : Used in various pharmacological applications.
Uniqueness
Combines features of both sulfonamide and pyridazinone groups, enhancing its biological activity and chemical reactivity.
The presence of dichloro-substituted benzene adds to its uniqueness, making it more reactive in aromatic substitution reactions.
This compound stands out due to its multi-functional nature, bridging the gap between chemistry, biology, and industrial applications. It offers a promising avenue for future research and development across various scientific fields.
Propiedades
IUPAC Name |
3,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-10-4-3-9(8-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSAPBTAHAPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)
![3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2905485.png)
![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)

![propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905488.png)
![2-(naphthalen-2-yloxy)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2905490.png)

![2-Chloro-N-[(3-chloro-2-fluorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]acetamide](/img/structure/B2905495.png)

![N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2905498.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B2905501.png)
![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)
